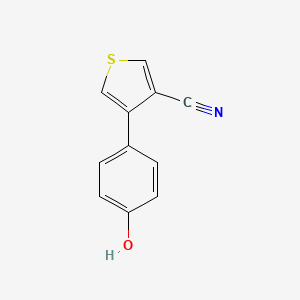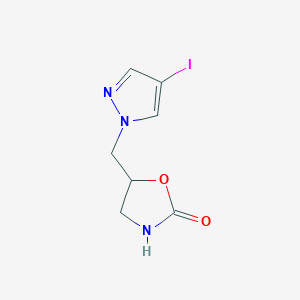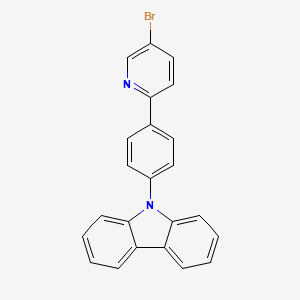![molecular formula C19H30N2O3 B8534068 tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8534068.png)
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through various methods, such as the cyclization of appropriate diamines or the reduction of pyrazines.
Introduction of the phenyl group: The phenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the isobutoxy group:
Protection with the Boc group: The final step involves the protection of the piperazine nitrogen with the Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-piperazine: A simpler compound with similar protective group chemistry.
4-Phenylpiperazine: Lacks the Boc and isobutoxy groups but shares the piperazine core.
N-Boc-4-(2-methoxy-phenyl)-piperazine: Similar structure with a methoxy group instead of an isobutoxy group.
Uniqueness
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the isobutoxy group, which can impart different chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H30N2O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)14-23-17-9-7-6-8-16(17)20-10-12-21(13-11-20)18(22)24-19(3,4)5/h6-9,15H,10-14H2,1-5H3 |
Clave InChI |
CSMPEOMULODYPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[2-(Pyridin-2-yl)ethenyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenol](/img/structure/B8534001.png)




![2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole](/img/structure/B8534037.png)


![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride](/img/structure/B8534061.png)

![tert-butyl N-[(2S)-7-cyano-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B8534084.png)
